![molecular formula C22H19ClN4O3 B2633659 2-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-N-isopropylacetamide CAS No. 1251548-77-2](/img/structure/B2633659.png)

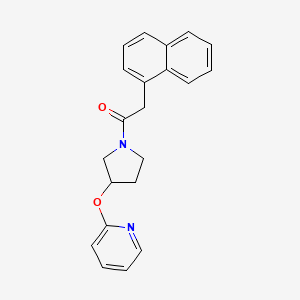

2-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-N-isopropylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of indole derivatives has attracted increasing attention in recent years . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and are important types of molecules and natural products .Molecular Structure Analysis

The molecular formula of “2-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-N-isopropylacetamide” is C24H27N3O2 . The average mass is 389.490 Da and the monoisotopic mass is 389.210327 Da .Chemical Reactions Analysis

The detailed synthetic information and the structures of target compounds were confirmed by the analysis of 1 H, 13 C NMR, and ESIMS data .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-N-isopropylacetamide” are largely determined by its molecular structure. The molecular formula is C24H27N3O2 , and it has an average mass of 389.490 Da and a monoisotopic mass of 389.210327 Da .Scientific Research Applications

Synthesis and Characterization

Enantiomeric Pure Indole Derivatives Synthesis : Król et al. (2022) described the synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives from diastereomers (Król et al., 2022).

Fluorescence-Tagged Histamine H3 Receptor Ligands : Amon et al. (2007) synthesized (3‐phenoxypropyl)piperidine derivatives coupled to fluorescent moieties as novel histamine H3 receptor ligands (Amon et al., 2007).

Synthesis of Piperazine-2,6-dione Derivatives : Kumar et al. (2013) conducted the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives for anticancer activity evaluation (Kumar et al., 2013).

Biological and Pharmacological Applications

Antimalarial Chemotype Exploration : Santos et al. (2015) synthesized a series of 3-piperidin-4-yl-1H-indoles, identifying new compounds with antimalarial activity (Santos et al., 2015).

Cholinesterase and Monoamine Oxidase Dual Inhibitor : Bautista-Aguilera et al. (2014) identified N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine as a new cholinesterase and monoamine oxidase dual inhibitor (Bautista-Aguilera et al., 2014).

Anti-Bacterial Study of N-Substituted Derivatives : Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and screened them for antibacterial activity (Khalid et al., 2016).

Pharmacokinetics and Metabolism

Pharmacokinetics of Anaplastic Lymphoma Kinase Inhibitors : Teffera et al. (2013) studied the pharmacokinetics, metabolism, and excretion of novel anaplastic lymphoma kinase inhibitors, showing rapid clearance by extensive metabolism (Teffera et al., 2013).

Glycogen Synthase Kinase-3 Inhibitor Disposition : Zamek-Gliszczynski et al. (2013) characterized the drug disposition of LY2090314, a glycogen synthase kinase-3 inhibitor, in trials for oncology (Zamek-Gliszczynski et al., 2013).

Mechanism of Action

properties

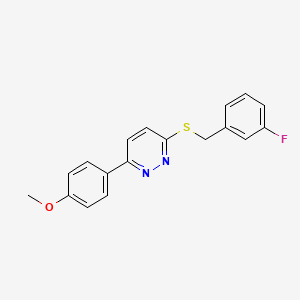

IUPAC Name |

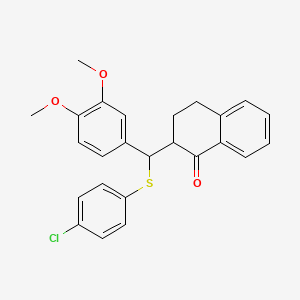

7-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O3/c1-29-19-8-3-14(11-20(19)30-2)12-25-22(28)17-13-26-27-18(9-10-24-21(17)27)15-4-6-16(23)7-5-15/h3-11,13H,12H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHWILRSRDCRIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)C2=C3N=CC=C(N3N=C2)C4=CC=C(C=C4)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(N,N-diisobutylsulfamoyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2633577.png)

![2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2633583.png)

![3-Amino-1-imidazo[1,2-a]pyrimidin-3-ylpropan-1-one;dihydrochloride](/img/structure/B2633586.png)

![5-(4-(benzyloxy)phenyl)-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2633587.png)

![2-(Acetylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylic acid](/img/structure/B2633591.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2633594.png)

![3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2633595.png)